(2,2,2-Trifluoroethyl)hydrazine hydrochloride
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Overview
Description
(2,2,2-Trifluoroethyl)hydrazine hydrochloride is a chemical compound with the molecular formula C₂H₅N₂F₃·HCl. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 2,2,2-trifluoroethyl group. This compound is known for its applications in various fields, including organic synthesis and scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,2-Trifluoroethyl)hydrazine hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2,2,2-Trifluoroethyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while substitution reactions can produce a wide range of functionalized hydrazine compounds .
Scientific Research Applications
(2,2,2-Trifluoroethyl)hydrazine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2,2,2-Trifluoroethyl)hydrazine hydrochloride involves its interaction with various molecular targets. In biological systems, it can interact with heme proteins, affecting their function. The trifluoroethyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions and pathways .
Comparison with Similar Compounds
Similar Compounds
Hydrazine: The parent compound of (2,2,2-Trifluoroethyl)hydrazine hydrochloride, known for its use as a rocket propellant and in organic synthesis.
Methylhydrazine: A derivative of hydrazine with a methyl group, used in the synthesis of pharmaceuticals and agrochemicals.
Phenylhydrazine: Another hydrazine derivative with a phenyl group, used in the synthesis of dyes and pharmaceuticals.
Uniqueness
This compound is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly valuable in the synthesis of fluorinated compounds and in various research applications .
Properties
IUPAC Name |
2,2,2-trifluoroethylhydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5F3N2.ClH/c3-2(4,5)1-7-6;/h7H,1,6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBWLDBQTJTCHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)NN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1081515-82-3 |
Source
|
Record name | (2,2,2-trifluoroethyl)hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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